4-(((4-(Acryloyloxy)butoxy)carbonyl)oxy)benzoic acid
Overview
Description
4-(((4-(Acryloyloxy)butoxy)carbonyl)oxy)benzoic acid: is an organic compound known for its versatile applications in various fields, including polymer chemistry and materials science. This compound is characterized by its complex structure, which includes an acryloyloxy group, a butoxy group, and a benzoic acid moiety. It is typically a colorless or slightly yellow solid, soluble in organic solvents like ethers and alcohols, but insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(((4-(Acryloyloxy)butoxy)carbonyl)oxy)benzoic acid generally involves multiple steps, including esterification and transesterification reactions. One common method involves the reaction of 4-(ω-hydroxybutoxy)benzoic acid with acrylic acid in the presence of a catalyst such as p-toluenesulfonic acid and a stabilizer like hydroquinone. The reaction is typically carried out in a solvent like chloroform under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-(((4-(Acryloyloxy)butoxy)carbonyl)oxy)benzoic acid undergoes various chemical reactions, including:
Polymerization: The acryloyloxy group can participate in free radical polymerization, making it useful in the production of polymers and copolymers.
Esterification and Transesterification: These reactions are crucial in the synthesis and modification of the compound.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Polymerization: Initiators like benzoyl peroxide or azobisisobutyronitrile (AIBN) are used under thermal or UV conditions.
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products:
Polymerization: Produces polymers and copolymers with varying properties depending on the monomers used.
Hydrolysis: Yields 4-(ω-hydroxybutoxy)benzoic acid and acrylic acid.
Scientific Research Applications
Chemistry:
Polymer Chemistry: Used as a monomer in the synthesis of various polymers and copolymers, enhancing properties like flexibility and durability.
Materials Science: Utilized in the development of advanced materials, including photoresists and coatings.
Biology and Medicine:
Drug Delivery Systems: Explored for use in drug delivery systems due to its ability to form biocompatible and biodegradable polymers.
Biomedical Devices: Used in the fabrication of biomedical devices and implants.
Industry:
Electronics: Employed in the production of photoresists for microelectronics and semiconductor manufacturing.
Coatings and Adhesives: Used in the formulation of high-performance coatings and adhesives.
Mechanism of Action
The mechanism of action of 4-(((4-(Acryloyloxy)butoxy)carbonyl)oxy)benzoic acid primarily involves its ability to undergo polymerization and form cross-linked networks. The acryloyloxy group is highly reactive and can participate in free radical polymerization, leading to the formation of polymers with enhanced mechanical and thermal properties. The butoxy and benzoic acid groups contribute to the compound’s solubility and reactivity, making it suitable for various applications .
Comparison with Similar Compounds
4-(Acryloyloxy)benzoic acid: Lacks the butoxy group, making it less flexible in polymer applications.
4-(Butoxycarbonyl)benzoic acid: Lacks the acryloyloxy group, reducing its ability to participate in polymerization reactions.
Uniqueness: 4-(((4-(Acryloyloxy)butoxy)carbonyl)oxy)benzoic acid is unique due to the presence of both acryloyloxy and butoxy groups, which provide a balance of reactivity and flexibility. This makes it highly versatile for use in polymer chemistry, materials science, and various industrial applications .
Properties
IUPAC Name |
4-(4-prop-2-enoyloxybutoxycarbonyloxy)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-2-13(16)20-9-3-4-10-21-15(19)22-12-7-5-11(6-8-12)14(17)18/h2,5-8H,1,3-4,9-10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZGCTULFQVGVNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCCCOC(=O)OC1=CC=C(C=C1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001036222 | |
Record name | 4-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001036222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
297132-04-8 | |
Record name | 4-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=297132-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[[4-[(1-Oxo-2-propen-1-yl)oxy]butoxy]carbonyl]oxy]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001036222 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-({[4-(acryloyloxy)butoxy]carbonyl}oxy)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.271 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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